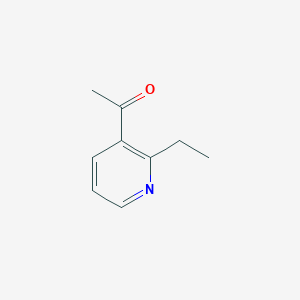
1-(2-Ethylpyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylpyridin-3-yl)ethanone is a heterocyclic organic compound with the molecular formula C₉H₁₁NO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Ethylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-ethylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to minimize by-products and reduce production costs .
化学反应分析
Types of Reactions
1-(2-Ethylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1-(2-Ethylpyridin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 1-(2-Ethylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(2-Pyridinyl)ethanone: A similar compound with a pyridine ring but without the ethyl group.
2-Acetylpyridine: Another derivative of pyridine with an acetyl group at the 2-position.
Uniqueness
1-(2-Ethylpyridin-3-yl)ethanone is unique due to the presence of the ethyl group at the 2-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in various applications .
生物活性
1-(2-Ethylpyridin-3-yl)ethanone is an organic compound notable for its structural features, which include a pyridine ring with an ethyl substituent at the 2-position and an ethanone functional group. This unique configuration positions it as a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. Recent studies have suggested that this compound may exhibit significant antimicrobial and anticancer properties, although the mechanisms underlying these effects are still under investigation.
The molecular formula of this compound is C11H13N1O1. The compound's structure allows it to participate in various chemical reactions, such as oxidation and substitution, which can be catalyzed by common reagents like potassium permanganate and sodium borohydride.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Methylpyridin-3-yl)ethanone | Methyl group at the 2-position | Different reactivity due to methyl substitution |
| 1-(3-Ethylpyridin-2-yl)ethanone | Ethyl group at the 3-position | Variation in spatial arrangement affecting properties |
| 1-(4-Ethylpyridin-3-yl)ethanone | Ethyl group at the 4-position | Distinct electronic effects due to position |
| 1-(2-Ethoxycarbonylpyridin-3-yl)ethanone | Ethoxycarbonyl substituent | Different functional group leading to unique reactivity |
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity. Research has focused on its efficacy against various bacterial strains, with results showing promising inhibition rates. The specific mechanisms of action are believed to involve interactions with bacterial cell membranes or essential metabolic pathways.
Anticancer Properties
In addition to antimicrobial effects, there are indications that this compound may exhibit anticancer properties. Studies have suggested that it could induce apoptosis in cancer cells through various pathways, potentially involving the inhibition of specific enzymes or receptors critical for cancer cell survival.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial activity of this compound revealed that it effectively inhibited the growth of several gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant potency compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that treatment with this compound led to reduced viability in various cancer cell lines. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting a potential mechanism through which the compound exerts its anticancer effects.
Research is ongoing to elucidate the precise mechanisms through which this compound exerts its biological effects. Proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes within microorganisms or cancer cells.
- Receptor Interaction: Potential binding to specific receptors could alter cellular signaling pathways, leading to apoptosis in cancer cells.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
1-(2-ethylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-3-9-8(7(2)11)5-4-6-10-9/h4-6H,3H2,1-2H3 |
InChI 键 |
WLMSNMGGIQCGKW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC=N1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















